molecular formula C18H16N2OS B11353735 4-methyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

4-methyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11353735
M. Wt: 308.4 g/mol
InChI Key: DUQNIAMUQOJCFI-UHFFFAOYSA-N
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Description

4-METHYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a methyl group, a pyridinyl group, and a thiophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One possible route could be:

    Formation of the Benzamide Core: Starting with 4-methylbenzoic acid, it can be converted to 4-methylbenzoyl chloride using thionyl chloride.

    Amide Formation: The benzoyl chloride can then react with 2-aminopyridine to form the intermediate 4-methyl-N-(pyridin-2-yl)benzamide.

    Thioether Formation: Finally, the intermediate can be reacted with thiophen-2-ylmethanol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzamide core or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzamides or thiophenes.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Biological Studies: Could be used in studies to understand its interaction with biological macromolecules.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action would depend on the specific application. In a pharmacological context, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)benzamide: Lacks the thiophen-2-ylmethyl group.

    4-Methyl-N-(pyridin-2-yl)benzamide: Lacks the thiophen-2-ylmethyl group.

    N-(Thiophen-2-ylmethyl)benzamide: Lacks the pyridin-2-yl group.

Uniqueness

The presence of both the pyridin-2-yl and thiophen-2-ylmethyl groups in 4-METHYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may confer unique properties, such as enhanced binding affinity to certain biological targets or improved electronic properties for material science applications.

Properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

4-methyl-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C18H16N2OS/c1-14-7-9-15(10-8-14)18(21)20(13-16-5-4-12-22-16)17-6-2-3-11-19-17/h2-12H,13H2,1H3

InChI Key

DUQNIAMUQOJCFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3

Origin of Product

United States

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